(2r)-2-Amino-2-(quinolin-3-yl)ethan-1-ol
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Overview
Description
(2r)-2-Amino-2-(quinolin-3-yl)ethan-1-ol is a compound that features a quinoline ring attached to an amino alcohol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2r)-2-Amino-2-(quinolin-3-yl)ethan-1-ol can be achieved through several methods. One common approach involves the reaction of quinoline derivatives with amino alcohols under controlled conditions. For instance, the reaction of quinoline-3-carbaldehyde with ®-2-aminoethanol in the presence of a suitable catalyst can yield the desired product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(2r)-2-Amino-2-(quinolin-3-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The amino alcohol moiety can be oxidized to form corresponding ketones or aldehydes.
Reduction: The quinoline ring can be reduced under specific conditions to yield dihydroquinoline derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Formation of quinoline-3-carboxylic acid derivatives.
Reduction: Formation of tetrahydroquinoline derivatives.
Substitution: Formation of N-alkylated or N-acylated quinoline derivatives.
Scientific Research Applications
(2r)-2-Amino-2-(quinolin-3-yl)ethan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of (2r)-2-Amino-2-(quinolin-3-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The amino alcohol moiety can form hydrogen bonds with biological macromolecules, while the quinoline ring can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Quinoline-3-carboxylic acid: Shares the quinoline core but lacks the amino alcohol moiety.
2-Aminoquinoline: Contains an amino group attached to the quinoline ring but lacks the ethan-1-ol group.
Quinolin-2(1H)-one: Features a quinoline ring with a keto group at position 2.
Uniqueness
(2r)-2-Amino-2-(quinolin-3-yl)ethan-1-ol is unique due to the presence of both an amino alcohol moiety and a quinoline ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H12N2O |
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Molecular Weight |
188.23 g/mol |
IUPAC Name |
(2R)-2-amino-2-quinolin-3-ylethanol |
InChI |
InChI=1S/C11H12N2O/c12-10(7-14)9-5-8-3-1-2-4-11(8)13-6-9/h1-6,10,14H,7,12H2/t10-/m0/s1 |
InChI Key |
AUOKKHGRUJEZQX-JTQLQIEISA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=C(C=N2)[C@H](CO)N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)C(CO)N |
Origin of Product |
United States |
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